5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
CAS No.: 2059485-76-4
Cat. No.: VC4720449
Molecular Formula: C14H16ClNO3
Molecular Weight: 281.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059485-76-4 |
|---|---|
| Molecular Formula | C14H16ClNO3 |
| Molecular Weight | 281.74 |
| IUPAC Name | 5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C14H16ClNO3/c1-13(2)10-7-9(3-4-11(10)16-12(13)17)14(8-15)18-5-6-19-14/h3-4,7H,5-6,8H2,1-2H3,(H,16,17) |
| Standard InChI Key | JYUNTQZFRNUHTR-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(C=CC(=C2)C3(OCCO3)CCl)NC1=O)C |
Introduction
The compound 5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule with a CAS number of 2059485-76-4. It belongs to the indole class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. This compound is specifically noted for its unique structural features, including a chloromethyl group attached to a dioxolane ring, which is linked to a dimethylated indole core.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the indole core through methods like the Fisher indole synthesis, followed by attachment of the dioxolane ring and chloromethylation.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or organic synthesis. The compound's unique structure suggests it could be a valuable intermediate or building block for more complex molecules with specific biological activities.
Potential Research Directions
-
Synthesis Optimization: Developing efficient and cost-effective synthesis methods.
-
Biological Activity Screening: Evaluating the compound's effects on various biological targets.
-
Derivatization and Modification: Exploring modifications to enhance biological activity or chemical stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume